Acetyl phosphate(2-)

Descripción general

Descripción

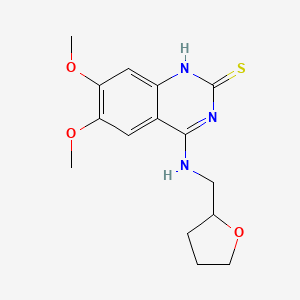

Acetyl phosphate(2-) is an acyl monophosphate(2-). It has a role as a bacterial metabolite. It is a conjugate base of an acetyl phosphate(1-).

Aplicaciones Científicas De Investigación

Monitoring Intracellular Concentration

- Intracellular Concentration Monitoring: Acetyl phosphate is crucial in coenzyme A recycling and ATP synthesis. It acts as a global signal by donating its phosphoryl group to two-component response regulators. The unstable nature of acetyl phosphate in cell extracts led to the development of an optimized protocol for precise measurement of its intracellular concentration, along with other small phosphorylated molecules (Keating et al., 2008).

Bacterial Metabolism

- Role in Bacterial Metabolism: Acetyl phosphate plays a role in the anaerobic metabolism of bacteria, particularly in processes like enhanced biological phosphate removal (EBPR). A study explored the stoichiometry and enzymatic reactions of EBPR in a laboratory reactor, revealing insights into bacterial energy production processes (Hesselmann et al., 2000).

Signaling in Escherichia coli

- Signaling in Escherichia coli: Research indicates that the intracellular concentration of acetyl phosphate in E. coli can reach levels sufficient for direct phosphorylation of two-component response regulators, highlighting its role in bacterial signaling processes (Klein et al., 2007).

Development of Luminescent Probes

- Luminescent Probes for Detection: A study presented the first probe for the fluorogenic determination of acetyl phosphate in biological matrices. This development aids in more accurate and less invasive methods for measuring acetyl phosphate levels (Steiner & Duerkop, 2011).

Link Between Metabolism and Signaling

- Linking Metabolism to Signaling: Acetyl phosphate is viewed as a link between nutritional status and global signaling in bacteria. Its role as a phosphoryl donor to response regulators can connect cellular processes to metabolic states (Wolfe, 2010).

Protein Quality Control

- Protein Folding and Aggregation: The acetyl phosphate pathway is involved in protein quality control, affecting protein refolding and rescue from aggregates. This indicates its broader role in cellular functions beyond metabolism (Mizrahi et al., 2009).

Interaction with Metal Ions

- Metal Ion Interactions: Studies on acetyl phosphate highlight its interaction with metal ions, which is crucial for understanding its role in biological systems and its stability in various environmental conditions (Sigel & Da Costa, 2000).

Prebiotic Chemistry

- Role in Prebiotic Chemistry: Acetyl phosphate's chemistry is significant in the study of prebiotic chemistry, suggesting pathways from ribonucleoside cyclic phosphates to RNA via acetylated intermediates (Bowler et al., 2013).

Epigenetic Regulation

- Epigenetic Regulation: Acetyl phosphate can influence epigenetic regulation by interacting with nuclear enzymes, impacting gene transcription processes (Hait et al., 2009).

Non-enzymatic Acetylation

- Non-enzymatic Acetylation: In E. coli, acetyl phosphate contributes to non-enzymatic acetylation of proteins, affecting various cellular processes including central metabolism (Kuhn et al., 2014).

Propiedades

Nombre del producto |

Acetyl phosphate(2-) |

|---|---|

Fórmula molecular |

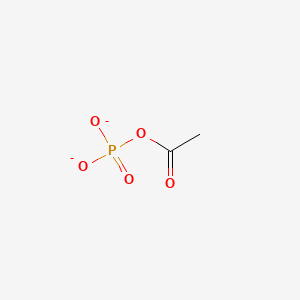

C2H3O5P-2 |

Peso molecular |

138.02 g/mol |

Nombre IUPAC |

acetyl phosphate |

InChI |

InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6)/p-2 |

Clave InChI |

LIPOUNRJVLNBCD-UHFFFAOYSA-L |

SMILES canónico |

CC(=O)OP(=O)([O-])[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone](/img/structure/B1225920.png)

![N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1225924.png)

![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)

![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole](/img/structure/B1225936.png)

![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)

![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)

![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)